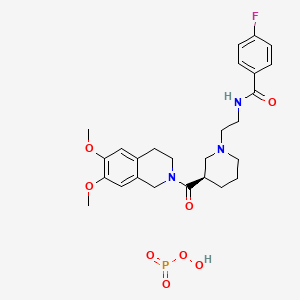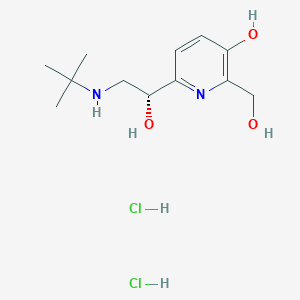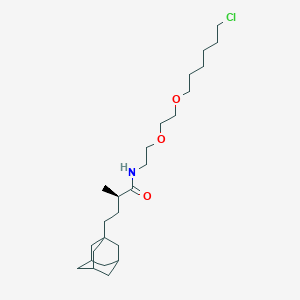
(R)-4-((3R,5R,7R)-Adamantan-1-yl)-N-(2-(2-((6-chlorohexyl)oxy)ethoxy)ethyl)-2-methylbutanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
HyT36 is a small molecule hydrophobic tag that promotes the degradation of fusion proteins and the pseudokinase Her3 . It is primarily used in scientific research to study protein degradation and stability.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of HyT36 involves multiple steps, including the formation of a hydrophobic tag and its attachment to a specific molecular structure. The exact synthetic route and reaction conditions are proprietary and may vary depending on the manufacturer .
Industrial Production Methods
Industrial production of HyT36 typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The compound is then purified and tested for quality before being distributed for research purposes .
Analyse Chemischer Reaktionen
Types of Reactions
HyT36 undergoes various chemical reactions, including:
Oxidation: HyT36 can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert HyT36 into reduced forms with different properties.
Substitution: HyT36 can participate in substitution reactions where specific functional groups are replaced by others
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce oxidized derivatives, while reduction may yield reduced forms of HyT36 .
Wissenschaftliche Forschungsanwendungen
HyT36 has a wide range of scientific research applications, including:
Chemistry: Used to study protein degradation and stability.
Biology: Helps in understanding the role of fusion proteins and pseudokinases in cellular processes.
Industry: Utilized in the development of new research tools and technologies
Wirkmechanismus
HyT36 exerts its effects by promoting the degradation of fusion proteins and the pseudokinase Her3. It selectively destabilizes these proteins, leading to their degradation through the ubiquitin-proteasome pathway. This process involves the binding of HyT36 to the target proteins, marking them for degradation by the cellular machinery .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
HyT36(-Cl): An inactive control compound of HyT36 used in protein folding research.
Poloxin-2HT: A similar hydrophobic tag used for protein degradation studies.
Uniqueness
HyT36 is unique in its ability to selectively promote the degradation of fusion proteins and the pseudokinase Her3. Its specific hydrophobic tag structure allows for targeted protein destabilization, making it a valuable tool in scientific research .
Eigenschaften
Molekularformel |
C25H44ClNO3 |
|---|---|
Molekulargewicht |
442.1 g/mol |
IUPAC-Name |
(2R)-4-(1-adamantyl)-N-[2-[2-(6-chlorohexoxy)ethoxy]ethyl]-2-methylbutanamide |
InChI |
InChI=1S/C25H44ClNO3/c1-20(6-7-25-17-21-14-22(18-25)16-23(15-21)19-25)24(28)27-9-11-30-13-12-29-10-5-3-2-4-8-26/h20-23H,2-19H2,1H3,(H,27,28)/t20-,21?,22?,23?,25?/m1/s1 |
InChI-Schlüssel |
FRQCQVUXVOJKTG-AXYUOHRYSA-N |
Isomerische SMILES |
C[C@H](CCC12CC3CC(C1)CC(C3)C2)C(=O)NCCOCCOCCCCCCCl |
Kanonische SMILES |
CC(CCC12CC3CC(C1)CC(C3)C2)C(=O)NCCOCCOCCCCCCCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




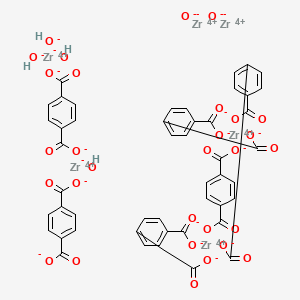
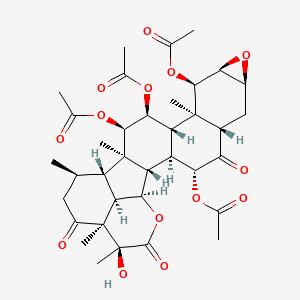
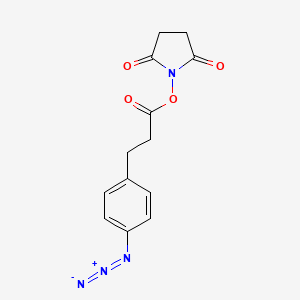
![(6R,7R)-7-[[2-amino-2-(4-hydroxyphenyl)-1-oxoethyl]amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B11930682.png)
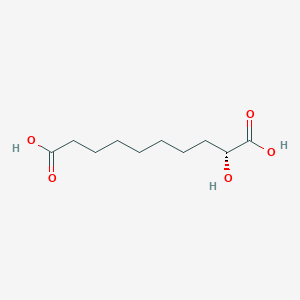
![1-(4-tert-butylphenyl)sulfonyl-3-[(3R)-3-[(3R,5S,6R,7R,8S,9S,10S,13R,14S,17R)-6-ethyl-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]butyl]urea](/img/structure/B11930703.png)
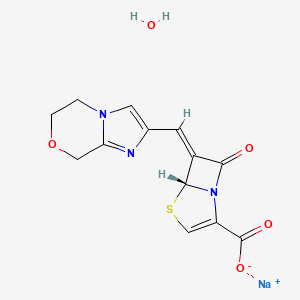
![hexasodium;8-[[4-[[4-[[4-[[4-[(4,6,8-trisulfonatonaphthalen-1-yl)carbamoyl]phenyl]carbamoyl]phenyl]carbamoylamino]benzoyl]amino]benzoyl]amino]naphthalene-1,3,5-trisulfonate](/img/structure/B11930725.png)
